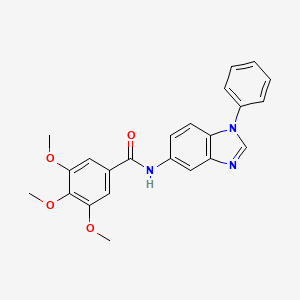![molecular formula C26H23ClN2O2 B11610164 2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol](/img/structure/B11610164.png)
2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol is a complex organic compound that belongs to the class of bisindolylmethanes These compounds are characterized by the presence of two indole moieties attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol typically involves the condensation of 2-methylindole with an appropriate aldehyde or ketone in the presence of an acid catalyst. For example, the reaction of 2-methylindole with 4-chloro-6-methoxybenzaldehyde in the presence of sulfuric acid can yield the desired bisindolylmethane compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can occur at the indole moieties or the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the field of anticancer and antimicrobial agents.
Industry: It can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol involves its interaction with various molecular targets. The indole moieties can interact with biological receptors, enzymes, and proteins, leading to various biological effects. The chloro and methoxy substituents can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[bis(3-methyl-1H-indol-2-yl)methyl]-6-methyl-phenol
- 2-[bis(3-methyl-1H-indol-2-yl)methyl]-4,6-dichlorophenol
- 2-[bis(3-methyl-1H-indol-2-yl)methyl]-4-nitrophenol
- 2-[bis(3-methyl-1H-indol-2-yl)methyl]-4,6-di-tert-butylphenol
Uniqueness
The uniqueness of 2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the phenol ring, along with the bisindolylmethane structure, distinguishes it from other similar compounds and may confer unique properties .
Properties
Molecular Formula |
C26H23ClN2O2 |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
2-[bis(2-methyl-1H-indol-3-yl)methyl]-4-chloro-6-methoxyphenol |
InChI |
InChI=1S/C26H23ClN2O2/c1-14-23(17-8-4-6-10-20(17)28-14)25(19-12-16(27)13-22(31-3)26(19)30)24-15(2)29-21-11-7-5-9-18(21)24/h4-13,25,28-30H,1-3H3 |
InChI Key |
SGTNMWQAEBFUOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C(=CC(=C3)Cl)OC)O)C4=C(NC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11610084.png)
![3-methyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11610088.png)
![N-(2,5-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11610094.png)
![N-(4-chlorophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11610102.png)


![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(3-methylphenyl)phthalazin-1-amine](/img/structure/B11610114.png)
![Methyl 6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11610115.png)
![{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)carbamothioyl]sulfanyl}acetic acid](/img/structure/B11610123.png)
![4-{(Z)-[1-(2-chlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11610126.png)
![3-(4-fluorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11610127.png)
![2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B11610128.png)

![2-{4-[(4-{4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]phenyl}acetamide](/img/structure/B11610138.png)
